2,3-Dihydroxyisovaleric acid

Description

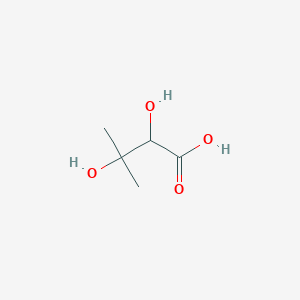

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEYKUFKXGDTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292206 | |

| Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1756-18-9 | |

| Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1756-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,beta-Dihydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001756189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1756-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxy-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of 2,3-Dihydroxyisovaleric Acid: A Technical Guide for Researchers

An In-depth Exploration of the Core Pathway, Enzymology, and Metabolic Engineering Strategies

This technical guide provides a comprehensive overview of the biosynthesis of 2,3-dihydroxyisovaleric acid, an important intermediate in the branched-chain amino acid metabolic pathway. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic reactions, quantitative data, and experimental protocols relevant to the study and manipulation of this pathway.

Introduction to the this compound Biosynthesis Pathway

This compound is a key chiral intermediate in the biosynthesis of the essential amino acids valine and leucine. The pathway begins with the common central metabolite, pyruvate, and involves a two-step enzymatic conversion. The first committed step is the condensation of two pyruvate molecules to form α-acetolactate, catalyzed by acetolactate synthase. Subsequently, ketol-acid reductoisomerase catalyzes the conversion of α-acetolactate to (R)-2,3-dihydroxy-isovalerate. This pathway is a critical metabolic route in bacteria, archaea, fungi, and plants, but is absent in animals, making its enzymes potential targets for herbicides and antimicrobial agents. Furthermore, there is growing interest in engineering this pathway for the biotechnological production of this compound and other valuable chemicals.

The Core Biosynthetic Pathway

The biosynthesis of this compound from pyruvate proceeds through the following two key enzymatic steps:

-

Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS), catalyzes the thiamine pyrophosphate (TPP)-dependent condensation of two molecules of pyruvate to produce one molecule of (S)-α-acetolactate and one molecule of carbon dioxide.[1][2][3]

-

Ketol-Acid Reductoisomerase (KARI) , also known as acetohydroxy acid isomeroreductase, is a bifunctional enzyme that first catalyzes an alkyl migration to convert (S)-α-acetolactate to 3-hydroxy-3-methyl-2-oxobutanoate. This intermediate is then reduced in an NADPH-dependent manner to yield (R)-2,3-dihydroxy-isovalerate.[4][5][6]

The overall pathway can be visualized as follows:

Quantitative Data on Key Enzymes

A thorough understanding of the enzymatic properties of acetolactate synthase and ketol-acid reductoisomerase is crucial for pathway analysis and engineering. The following tables summarize key quantitative data for these enzymes from various organisms.

Acetolactate Synthase (ALS/AHAS)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Bacillus licheniformis | Pyruvate | - | - | 7.0 | 55 | [7] |

| Acetobacter pasteurianus | Pyruvate | - | - | 6.5 | 55 | [8] |

| Alopecurus aequalis (197-Tyr mutant) | Pyruvate | Increased | Decreased | - | - | [9] |

| Alopecurus aequalis (574-Leu mutant) | Pyruvate | Increased | Increased | - | - | [9] |

| Canola (Hyola 555TT) | Pyruvate | 11.99 | - | - | - | [10] |

| Canola (Hyola 571CL) | Pyruvate | 13.41 | - | - | - | [10] |

Feedback Inhibition of Acetolactate Synthase

Acetolactate synthase is allosterically regulated by the end-products of the branched-chain amino acid pathway: valine, leucine, and isoleucine. This feedback inhibition is a critical control point in the pathway.

| Organism | Inhibitor | Ki (mM) | Reference(s) |

| Corynebacterium glutamicum | Valine | 0.9 | [11] |

| Leucine | 6.0 | [11] | |

| Isoleucine | 3.1 | [11] |

It's important to note that the degree of inhibition of AHAS activity does not typically exceed 57%, regardless of the number of branched-chain amino acids present.[11]

Ketol-Acid Reductoisomerase (KARI)

| Organism | Substrate | kcat (s-1) | Km (µM) | Cofactor | Optimal pH | Reference(s) |

| Escherichia coli | 2-Acetolactate | 2.15 ± 0.02 | 230 ± 8 | NADPH | ~7.5 | [5] |

| 3-Hydroxypyruvate | 7.9 ± 0.2 | 3500 ± 200 | NADPH | ~7.5 | [5] | |

| Campylobacter jejuni | 2-Acetolactate | 0.85 ± 0.05 | 881 ± 50 | NADPH | - | [5] |

| 3-Hydroxypyruvate | 2.20 ± 0.05 | 1700 ± 100 | NADPH | - | [5] | |

| Mycobacterium tuberculosis | (2S)-acetolactate | - | - | NADPH/NADH | 8.0 | [12] |

| 3-hydroxy-3-methyl-2-ketobutyrate | 201.17 ± 61.39 | 301.30 ± 7.7 | NADPH | 8.0 | [12][13] | |

| Staphylococcus aureus | 2-Acetolactate | - | - | NADPH | 8.0 | [14] |

Metabolic Engineering for 2,3-Dihydroxyisovalerate Production

Several metabolic engineering strategies have been employed to achieve high-level production of this compound in microorganisms. A common approach involves the disruption of competing pathways and the prevention of product degradation.

A successful strategy in 2,3-butanediol producing organisms like Klebsiella pneumoniae and Enterobacter cloacae involves:[1][15]

-

Deletion of budA : This gene encodes α-acetolactate decarboxylase, which diverts α-acetolactate towards 2,3-butanediol synthesis. Its removal redirects the flux towards the branched-chain amino acid pathway.[1][15]

-

Deletion of ilvD : This gene encodes dihydroxy-acid dehydratase, the enzyme that consumes this compound. Its deletion leads to the accumulation of the desired product.[1][15]

-

Deletion of ldhA (optional but beneficial): This gene encodes lactate dehydrogenase. Its removal prevents the formation of lactate as a major byproduct, increasing the pyruvate pool available for the target pathway.[15]

Production Titers and Yields in Engineered Strains

| Engineered Strain | Genetic Modifications | Titer (g/L) | Productivity (g/L·h) | Yield (mol/mol glucose) | Reference(s) |

| Klebsiella pneumoniae | ΔbudA ΔilvD ΔldhA | 36.5 | 0.81 | 0.49 | [10][15] |

| Enterobacter cloacae | ΔbudA ΔilvD | 31.2 | 0.41 | 0.56 | [1][2] |

Experimental Protocols

This section provides an overview of key experimental protocols for studying the this compound biosynthesis pathway.

Acetolactate Synthase (ALS) Activity Assay (Voges-Proskauer Reaction)

This is a colorimetric assay based on the conversion of the enzymatic product, α-acetolactate, to acetoin, which then reacts with creatine and α-naphthol to produce a red-colored complex.[16][17]

Principle:

-

Enzymatic reaction: 2 Pyruvate → α-Acetolactate + CO₂ (catalyzed by ALS)

-

Decarboxylation: α-Acetolactate → Acetoin + CO₂ (acid-catalyzed)

-

Color development: Acetoin + Creatine + α-Naphthol → Red complex

Materials:

-

Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 6.5

-

Substrate: 100 mM Sodium Pyruvate

-

Cofactors: 1 mM Thiamine Pyrophosphate (TPP), 0.5 mM MgCl₂

-

Stop Solution: 50% (v/v) H₂SO₄

-

Color Reagents: 0.5% (w/v) Creatine, 5% (w/v) α-Naphthol (in ethanol)

-

Enzyme extract or purified enzyme

Procedure:

-

Prepare a reaction mixture containing assay buffer, TPP, and MgCl₂.

-

Add the enzyme sample and pre-incubate at the desired temperature (e.g., 55°C) for a few minutes.

-

Initiate the reaction by adding sodium pyruvate.

-

Incubate for a defined period (e.g., 20 minutes) at the optimal temperature.

-

Stop the reaction by adding the stop solution.

-

Incubate at a higher temperature (e.g., 55°C) for a defined period (e.g., 30 minutes) to facilitate the decarboxylation of α-acetolactate to acetoin.

-

Add the color reagents (creatine and α-naphthol) and incubate at a suitable temperature (e.g., 37°C) for color development (e.g., 30 minutes).

-

Measure the absorbance at 525 nm.

-

Calculate the enzyme activity based on a standard curve of acetoin. One unit of ALS activity is typically defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the assay conditions.[17]

Ketol-Acid Reductoisomerase (KARI) Activity Assay

This is a continuous spectrophotometric assay that monitors the consumption of NADPH at 340 nm.[5]

Materials:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0

-

Substrate: 2-Acetolactate

-

Cofactors: NADPH, MgCl₂

-

Purified KARI enzyme

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, MgCl₂, and NADPH.

-

Add the purified KARI enzyme and equilibrate to the desired temperature.

-

Initiate the reaction by adding 2-acetolactate.

-

Continuously monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of this compound

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the quantification of organic acids from fermentation broths.

General Protocol Outline:

-

Sample Preparation: Centrifuge the fermentation broth to remove cells. The supernatant may need to be filtered (e.g., through a 0.22 µm filter) and diluted.

-

Chromatographic System:

-

Column: A reversed-phase C18 column or a specific organic acid analysis column.

-

Mobile Phase: Typically an acidic aqueous buffer (e.g., dilute H₂SO₄ or a phosphate buffer at low pH) with an organic modifier like acetonitrile or methanol. A gradient elution may be necessary for separating multiple organic acids.[18]

-

Flow Rate: Typically around 0.5-1.0 mL/min.

-

Column Temperature: Often maintained at a constant temperature (e.g., 30-60°C) for reproducibility.

-

-

Detection:

-

Refractive Index (RI) Detector: Suitable for detecting non-UV absorbing compounds.

-

UV Detector: Can be used if the organic acids have a chromophore or after derivatization.

-

-

Quantification: Generate a standard curve with known concentrations of this compound to quantify the concentration in the samples.

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of organic acids, but requires a derivatization step to make the non-volatile organic acids amenable to gas chromatography.[3][19]

General Protocol Outline:

-

Sample Preparation and Extraction:

-

Acidify the sample (e.g., with HCl).

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).[19]

-

Evaporate the organic phase to dryness.

-

-

Derivatization:

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-1MS or DB-5MS).

-

Temperature Program: A temperature gradient is used to separate the derivatized organic acids.

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-

Quantification: Use an internal standard and a calibration curve of derivatized this compound for accurate quantification.

Conclusion

The biosynthesis of this compound represents a fundamental metabolic pathway with significant implications for basic research, agriculture, and biotechnology. A thorough understanding of the enzymes involved, their kinetics, and regulation is paramount for any application, from the development of novel antimicrobials to the metabolic engineering of microorganisms for the production of valuable chemicals. This guide has provided a detailed overview of the core knowledge and experimental methodologies required to investigate and manipulate this important pathway. The continued exploration of this pathway is expected to yield further insights and applications in the years to come.

References

- 1. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing the Thermal and Kinetic Stability of Ketol-Acid Reductoisomerase, a Central Catalyst of a Cell-Free Enzyme Cascade for the Manufacture of Platform Chemicals [mdpi.com]

- 6. Ketol-acid reductoisomerase - Wikipedia [en.wikipedia.org]

- 7. metbio.net [metbio.net]

- 8. biogot.com [biogot.com]

- 9. Substrate Turnover Dynamics Guide Ketol-Acid Reductoisomerase Redesign for Increased Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amino Acids [vanderbilt.edu]

- 12. scispace.com [scispace.com]

- 13. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. 2,3-Dihydroxyisovalerate production by Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asm.org [asm.org]

- 17. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]

- 19. gcms.cz [gcms.cz]

The Metabolic Crossroads: A Technical Guide to 2,3-Dihydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyisovaleric acid, a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs), stands at a pivotal metabolic junction. Its precise regulation and metabolism are essential for cellular function, and dysregulation is implicated in significant human diseases, most notably Maple Syrup Urine Disease (MSUD). This technical guide provides a comprehensive overview of the role of this compound in metabolism, detailing its biosynthetic and degradative pathways, the kinetics of key enzymes, and its emerging role as a clinical biomarker. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers and professionals in drug development and metabolic disease.

Introduction

(R)-2,3-Dihydroxyisovalerate, also known as α,β-dihydroxyisovalerate, is a key intermediate in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2] These amino acids are not only fundamental building blocks for proteins but also play crucial roles in nutrient sensing and cellular signaling.[3] The metabolic pathways involving this compound are highly conserved across bacteria, fungi, and plants.[4] In mammals, the breakdown of BCAAs is critical, and defects in this pathway lead to severe metabolic disorders.[5][6] This guide delves into the core metabolic functions of this compound, its enzymatic regulation, and its clinical significance.

Metabolic Pathways Involving this compound

This compound is centrally positioned within the BCAA biosynthesis pathway. This pathway typically begins with pyruvate and involves a series of enzymatic reactions to produce valine and precursors for leucine and isoleucine.

Biosynthesis of this compound

The formation of (R)-2,3-dihydroxyisovalerate is a two-step process catalyzed by the bifunctional enzyme ketol-acid reductoisomerase (KARI) (EC 1.1.1.86).[6][7]

-

Isomerization: The process begins with the conversion of (S)-2-acetolactate to the intermediate 3-hydroxy-3-methyl-2-ketobutyrate. This is a rate-limiting isomerization reaction involving a methyl group transfer.[8][9]

-

Reduction: The intermediate is then rapidly reduced in a NADPH-dependent manner to yield (R)-2,3-dihydroxy-3-methylbutanoate ((R)-2,3-dihydroxyisovalerate).[7][8]

The overall reaction catalyzed by KARI is: (S)-2-acetolactate + NADPH + H⁺ ⇌ (R)-2,3-dihydroxy-3-methylbutanoate + NADP⁺

Degradation of this compound

This compound is subsequently converted to 2-oxoisovalerate by the enzyme dihydroxy-acid dehydratase (DHAD) (EC 4.2.1.9).[1][10] This dehydration reaction is a critical step in the pathway leading to the synthesis of valine and pantothenate (Vitamin B5).[10]

The reaction is as follows: (R)-2,3-dihydroxy-3-methylbutanoate ⇌ 2-oxoisovalerate + H₂O

dot

Caption: Biosynthesis and degradation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Reference |

| Ketol-acid reductoisomerase (KARI) | Mycobacterium tuberculosis | 3-hydroxy-3-methyl-2-ketobutyrate | 301.30 ± 7.7 | 201.17 ± 61.39 | - | [9] |

| Dihydroxy-acid dehydratase (DHAD) | Sulfolobus solfataricus | 2,3-dihydroxyisovalerate | - | - | 140.3 | [11] |

Table 2: Metabolite Concentrations in Health and Disease

| Metabolite | Condition | Fluid | Concentration | Reference |

| Leucine | Healthy | Plasma | 75-200 µmol/L (children < 5 yrs) | [12] |

| Leucine | Healthy | Plasma | 75-300 µmol/L (patients > 5 yrs) | [12] |

| Leucine | Maple Syrup Urine Disease | Plasma | > 1000 µmol/L | [13] |

| Allo-isoleucine | Maple Syrup Urine Disease | Plasma | > 5 µmol/L (pathognomonic) | [14] |

| 2,3-Dihydroxyisovalerate | Engineered Enterobacter cloacae | Fermentation Broth | 31.2 g/L | [15] |

| 2,3-Dihydroxyisovalerate | Engineered Klebsiella pneumoniae | Fermentation Broth | 36.5 g/L | [16] |

Clinical Significance

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[5][6] This enzyme complex is responsible for the breakdown of the α-keto acids derived from leucine, isoleucine, and valine.[17] A defect in BCKAD leads to the accumulation of BCAAs and their corresponding α-keto acids, including 2-oxoisovalerate, in blood and urine.[13][18] This accumulation is neurotoxic and, if untreated, leads to severe neurological damage, developmental delay, and a characteristic maple syrup odor in the urine.[5][19] While this compound itself does not accumulate, the blockage downstream leads to a buildup of its precursors and related metabolites. Diagnosis of MSUD relies on the detection of elevated levels of BCAAs (especially leucine) and the pathognomonic marker allo-isoleucine in plasma.[12][14]

Biomarker Potential

Recent metabolomic studies have identified this compound as a potential biomarker for several conditions:

-

Habitual Alcohol Intake: Elevated levels of this compound have been associated with self-reported alcohol consumption.[20]

-

Cancer Risk: Its levels have been linked to an increased risk of pancreatic and liver cancers.[20]

Experimental Protocols

Quantification of Organic Acids in Urine by GC-MS

This protocol provides a general workflow for the analysis of organic acids, including metabolites related to the BCAA pathway, in urine samples.

5.1.1. Principle Organic acids are extracted from an acidified urine sample into an organic solvent. The extracts are then dried and derivatized to form volatile trimethylsilyl (TMS) esters, which are then analyzed by gas chromatography-mass spectrometry (GC-MS).[2][21]

5.1.2. Materials

-

Urine sample

-

5M HCl

-

Sodium chloride (solid)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Pyridine

-

Internal standard (e.g., tropic acid)

5.1.3. Procedure

-

Sample Preparation: To a glass tube, add a calculated volume of urine normalized to creatinine concentration (e.g., to achieve a final concentration of 1 mmol/L). Adjust the total volume to 2 mL with distilled water.[22]

-

Acidification: Add 6 drops of 5M HCl to acidify the sample to a pH of less than 2.[2]

-

Salting Out: Add solid sodium chloride to saturate the solution and vortex to mix.[2]

-

Extraction: Add ethyl acetate and vortex thoroughly for 1 minute. Centrifuge to separate the phases.[21]

-

Drying: Transfer the organic (upper) layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Transfer the dried extract to a new tube and evaporate to dryness under a stream of nitrogen.[2]

-

Derivatization: Add 75 µL of BSTFA and 20 µL of pyridine to the dried extract. Cap the tube, vortex, and heat at 60-70°C for 30 minutes to form TMS derivatives.[2]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer, typically in full scan mode.[22]

References

- 1. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]

- 2. erndim.org [erndim.org]

- 3. researchgate.net [researchgate.net]

- 4. Function and maturation of the Fe-S center in dihydroxyacid dehydratase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - ENU mutagenesis identifies mice with mitochondrial branched-chain aminotransferase deficiency resembling human maple syrup urine disease [jci.org]

- 6. mdpi.com [mdpi.com]

- 7. Ketol-acid reductoisomerase - Wikipedia [en.wikipedia.org]

- 8. Substrate Turnover Dynamics Guide Ketol-Acid Reductoisomerase Redesign for Increased Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dihydroxy-acid dehydratase - Wikipedia [en.wikipedia.org]

- 11. Catalytic promiscuity in dihydroxy-acid dehydratase from the thermoacidophilic archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Clinical and Biochemical Profiles of Maple Syrup Urine Disease in Malaysian Children - PMC [pmc.ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. cocukmetabolizma.com [cocukmetabolizma.com]

- 20. Novel Biomarkers of Habitual Alcohol Intake and Associations With Risk of Pancreatic and Liver Cancers and Liver Disease Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aurametrix.weebly.com [aurametrix.weebly.com]

- 22. metbio.net [metbio.net]

An In-depth Technical Guide on the Chemical Properties of 2,3-Dihydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid, also known as α,β-dihydroxyisovalerate, is a key intermediate in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine[1][2]. It also plays a crucial role in the biosynthesis of pantothenate (Vitamin B5) and coenzyme A (CoA)[1]. This guide provides a comprehensive overview of the chemical properties, relevant metabolic pathways, and experimental protocols associated with this compound. The naturally occurring and biologically active form is the (2R)-isomer[2].

Core Chemical Properties

A summary of the core chemical and physical properties of this compound is presented below. This data is essential for its identification, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | [1][3][4][5] |

| Molecular Weight | 134.13 g/mol | [1][3][5] |

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoic acid | [1][3] |

| CAS Number (for (R)-isomer) | 19451-56-0 | [1][3][5] |

| Monoisotopic Mass | 134.057908808 Da | [3][4] |

| Description | Belongs to the class of organic compounds known as hydroxy fatty acids. | [3][4][6] |

Metabolic Significance and Signaling Pathways

This compound is a critical metabolite in two major biosynthetic pathways in microorganisms and plants: the branched-chain amino acid biosynthesis pathway and the pantothenate biosynthesis pathway. As these pathways are absent in animals, the enzymes involved are potential targets for herbicides and antimicrobial agents[7][8][9].

Branched-Chain Amino Acid Biosynthesis

In the biosynthesis of valine and isoleucine, this compound is synthesized from α-acetolactate. This conversion is catalyzed by the enzyme acetohydroxy acid isomeroreductase (also known as ketol-acid reductoisomerase)[1][3]. This enzyme performs a two-step reaction: an alkyl migration followed by an NADPH-dependent reduction[2][7]. Subsequently, dihydroxy-acid dehydratase converts (R)-2,3-dihydroxy-isovalerate to 2-oxoisovalerate[1][3].

Pantothenate (Vitamin B5) Biosynthesis

This compound is a precursor to pantoate in the pantothenate biosynthesis pathway. In this pathway, α-ketoisovalerate is converted to α-ketopantoate. Subsequently, ketopantoate reductase catalyzes the NADPH-dependent reduction of α-ketopantoate to form D-(-)-pantoate[10][11][12]. Pantoate is then condensed with β-alanine to form pantothenate[13][14].

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound.

Enzymatic Synthesis of (R)-2,3-Dihydroxyisovalerate

This protocol is based on the enzymatic reduction of a precursor using a reductase enzyme.

Materials:

-

α-Ketoisovalerate

-

NADPH

-

Purified acetohydroxy acid isomeroreductase

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

-

Quenching solution (e.g., 1 M HCl)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Prepare a reaction mixture containing α-ketoisovalerate and NADPH in the reaction buffer.

-

Initiate the reaction by adding a purified solution of acetohydroxy acid isomeroreductase.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm.

-

Once the reaction is complete, terminate it by adding the quenching solution to lower the pH.

-

Extract the product, this compound, from the aqueous solution using an appropriate organic solvent.

-

Dry the organic phase (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the crude product.

-

Purify the product using techniques such as column chromatography on silica gel.

Production of 2,3-Dihydroxyisovalerate using Engineered Microorganisms

Metabolically engineered bacteria can be used for the large-scale production of 2,3-dihydroxyisovalerate. A common strategy involves using a 2,3-butanediol producing bacterium and disrupting key genes to redirect the metabolic flux towards 2,3-dihydroxyisovalerate[15].

General Workflow:

-

Strain Construction: Start with a host strain known for high flux towards pyruvate, such as Klebsiella pneumoniae or Enterobacter cloacae.

-

Gene Knockout: Disrupt the gene encoding for α-acetolactate decarboxylase (budA) to prevent the conversion of α-acetolactate to acetoin. This redirects α-acetolactate into the valine biosynthesis pathway.

-

Further Gene Knockout: Disrupt the gene for dihydroxy-acid dehydratase (ilvD) to prevent the conversion of 2,3-dihydroxyisovalerate to 2-oxoisovalerate, leading to its accumulation[15].

-

Fermentation: Culture the engineered strain in a suitable fermentation medium containing a carbon source like glucose.

-

Optimization: Optimize fermentation parameters such as pH, temperature, and aeration to maximize product yield.

-

Product Recovery: Isolate and purify 2,3-dihydroxyisovalerate from the fermentation broth.

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups, the methine proton, and the hydroxyl protons. |

| ¹³C NMR | Resonances for the two methyl carbons, the two carbons bearing hydroxyl groups, and the carboxyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight. In negative ion mode ESI-MS, a precursor ion at m/z 133.0506 ([M-H]⁻) is observed[5][16]. |

| Infrared (IR) Spectroscopy | Broad absorption band for the O-H stretch of the hydroxyl and carboxylic acid groups, and a strong C=O stretching absorption for the carboxylic acid. |

Conclusion

This compound is a metabolite of significant interest due to its central role in essential biosynthetic pathways. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development. Further research into the enzymes of its metabolic pathways could lead to the development of novel antimicrobial agents and herbicides.

References

- 1. (R)-2,3-Dihydroxy-isovalerate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Human Metabolome Database: Showing metabocard for (R)-2,3-Dihydroxy-isovalerate (HMDB0012141) [hmdb.ca]

- 4. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]

- 5. 2,3-Dihydroxy-3-methylbutanoic acid | C5H10O4 | CID 677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for 2,3-Dihydroxyvaleric acid (HMDB0000421) [hmdb.ca]

- 7. The crystal structure of plant acetohydroxy acid isomeroreductase complexed with NADPH, two magnesium ions and a herbicidal transition state analog determined at 1.65 Å resolution | The EMBO Journal [link.springer.com]

- 8. Enzymology, structure, and dynamics of acetohydroxy acid isomeroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 14. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

The Natural Occurrence of 2,3-Dihydroxyisovaleric Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyisovaleric acid is a crucial intermediate metabolite in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine. Its presence is fundamental across a wide range of organisms, from microorganisms to plants and animals, including humans. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed methodologies for its detection and quantification. While quantitative data on its natural abundance in healthy, wild-type organisms is limited, this guide presents available data from studies on genetically engineered microorganisms and its altered levels in human metabolic disorders. This document is intended to serve as a valuable resource for researchers and professionals in drug development and metabolic research.

Introduction

This compound, also known as α,β-dihydroxyisovalerate, is a five-carbon dihydroxy acid. It exists as a key intermediate in the well-conserved metabolic pathway for the synthesis of branched-chain amino acids[1]. Specifically, it is a precursor in the biosynthesis of valine and an intermediate in the pathway leading to leucine and isoleucine[1]. The study of this compound is of significant interest due to its central role in primary metabolism and its potential as a biomarker for certain metabolic diseases.

Biosynthesis of this compound

This compound is synthesized in a two-step enzymatic reaction from α-acetolactate, a precursor derived from pyruvate. The biosynthesis is a part of the larger BCAA synthesis pathway.

The key enzymatic steps are:

-

Formation from α-Acetolactate: α-Acetolactate is converted to 2,3-dihydroxyisovalerate. This reaction is catalyzed by the enzyme acetohydroxy acid isomeroreductase (also known as ketol-acid reductoisomerase, EC 1.1.1.86). This enzyme utilizes NADPH as a cofactor to reduce and rearrange the substrate.

-

Conversion to α-Ketoisovalerate: 2,3-Dihydroxyisovalerate is subsequently dehydrated to form α-ketoisovalerate by the enzyme dihydroxy-acid dehydratase (EC 4.2.1.9). α-Ketoisovalerate is a direct precursor to valine and a downstream intermediate for leucine synthesis.

A diagram of the biosynthetic pathway is presented below.

Natural Occurrence and Quantitative Data

While this compound is a ubiquitous intermediate in BCAA biosynthesis, quantitative data on its concentration in healthy, wild-type organisms is scarce in the scientific literature. Its transient nature as a metabolic intermediate likely results in low steady-state concentrations. The available quantitative data primarily comes from studies involving genetically engineered microorganisms designed to overproduce this compound, and from clinical studies of metabolic disorders where its levels are abnormally elevated.

Occurrence in Microorganisms

In wild-type microorganisms, the concentration of this compound is generally low and not typically reported in metabolomic studies. However, metabolic engineering strategies have been employed to achieve high-titer production of this compound in various bacterial species.

| Organism | Strain Type | Culture Conditions | Titer (g/L) | Reference |

| Escherichia coli | Genetically Engineered | Fed-batch fermentation with glucose | 7.8 (for 2-hydroxyisovaleric acid, a related compound) | [2] |

| Escherichia coli | Genetically Engineered | Fed-batch fermentation with glycerol | 6.2 (for 2-hydroxyisovaleric acid, a related compound) | [2] |

Occurrence in Plants

Metabolomic studies of various plants have identified the presence of this compound as part of the BCAA biosynthesis pathway. However, to the best of our knowledge, there are no published reports on the specific concentration of this metabolite in different plant tissues under normal physiological conditions. One study on purple carrots detected 2,3-dihydroxyvaleric acid, a related compound[3].

Occurrence in Animals and Humans

In animals and humans, this compound is a normal, albeit low-level, metabolite found in biofluids such as urine and plasma. Its concentration can be significantly elevated in certain inborn errors of metabolism.

| Biological Matrix | Condition | Analyte | Concentration | Reference |

| Human Plasma | Down Syndrome (n=17) | 3-Hydroxyisovaleric acid | Statistically significant increase compared to healthy controls (n=30) | [4] |

| Human Plasma | Healthy Controls (n=30) | 3-Hydroxyisovaleric acid | Not specified | [4] |

Experimental Protocols for Detection and Quantification

The analysis of this compound, as with other organic acids, is typically performed using chromatographic techniques coupled with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.

-

Extraction:

-

For biofluids (urine, plasma): Acidify the sample with HCl. Extract the organic acids with an organic solvent such as ethyl acetate or diethyl ether.

-

For tissues (plant or animal): Homogenize the tissue in a suitable solvent (e.g., methanol/water). Centrifuge to remove proteins and cell debris.

-

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization:

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract.

-

Incubate at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

-

-

Gas Chromatograph:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might be: initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-600) for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode for quantitative analysis of target compounds, which offers higher sensitivity and selectivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile and polar compounds like this compound in complex biological matrices. It often requires less sample preparation than GC-MS.

-

Protein Precipitation: For plasma or serum samples, add a cold organic solvent such as acetonitrile or methanol (typically 3:1 or 4:1 ratio of solvent to sample) to precipitate proteins. Centrifuge and collect the supernatant.

-

Dilution: For urine samples, a simple "dilute and shoot" approach can often be used, where the sample is diluted with the initial mobile phase before injection.

-

Solid-Phase Extraction (SPE): For complex matrices or to achieve lower detection limits, an SPE step can be employed to clean up the sample and concentrate the analytes.

-

Liquid Chromatograph:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of polar metabolites. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be an alternative.

-

Mobile Phase: A gradient elution with two solvents is typically used. For example, Solvent A: 0.1% formic acid in water, and Solvent B: 0.1% formic acid in acetonitrile. The gradient starts with a high percentage of Solvent A and gradually increases the percentage of Solvent B.

-

Flow Rate: A typical flow rate for a 2.1 mm i.d. column is 0.2-0.4 mL/min.

-

-

Tandem Mass Spectrometer:

-

Ionization: Electrospray Ionization (ESI), usually in negative ion mode for acidic compounds.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification. This involves selecting a specific precursor ion for this compound and then monitoring one or more of its characteristic product ions after collision-induced dissociation. This provides very high selectivity and sensitivity.

-

Conclusion

This compound is a fundamentally important metabolite in the biosynthesis of branched-chain amino acids across all domains of life. Despite its ubiquitous presence, quantitative data on its natural abundance in healthy organisms remain limited, highlighting an area for future research. The analytical methodologies of GC-MS and LC-MS/MS provide robust and sensitive platforms for its detection and quantification. This technical guide offers a comprehensive summary of the current knowledge on the natural occurrence of this compound and provides detailed experimental frameworks to aid researchers in their investigations of this key metabolic intermediate. Further studies to quantify its baseline levels in various organisms will be crucial for a more complete understanding of BCAA metabolism and its role in health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for (R)-2,3-Dihydroxy-isovalerate (HMDB0012141) [hmdb.ca]

- 2. A synthetic pathway for the production of 2-hydroxyisovaleric acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 2,3-Dihydroxyvaleric acid (HMDB0000421) [hmdb.ca]

- 4. dergipark.org.tr [dergipark.org.tr]

2,3-Dihydroxyisovaleric Acid in Microbial Metabolism: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

2,3-Dihydroxyisovaleric acid, an alpha,beta-dihydroxyisovalerate, is a crucial metabolic intermediate in various microbial biosynthetic pathways.[1] Primarily recognized for its role in the biosynthesis of branched-chain amino acids (BCAAs) such as valine and leucine, it also serves as a precursor for the synthesis of pantothenate (Vitamin B5) and, consequently, Coenzyme A (CoA).[1][2][3] This technical guide provides an in-depth overview of the metabolic significance of this compound, the enzymatic reactions governing its synthesis and conversion, and the metabolic engineering strategies employed for its microbial production. Detailed experimental protocols for key assays and quantitative data on enzyme kinetics and production titers are presented to facilitate further research and development in this area.

Metabolic Pathways Involving this compound

This compound is a key intermediate in two major microbial metabolic pathways: the biosynthesis of branched-chain amino acids and the synthesis of pantothenate and Coenzyme A.

Branched-Chain Amino Acid (BCAA) Biosynthesis

In the biosynthesis of valine and leucine, this compound is formed from acetolactate in a two-step reaction catalyzed by the enzyme ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase (EC 1.1.1.86).[2][3][4] This bifunctional enzyme first catalyzes an isomerization of acetolactate to form an intermediate, 3-hydroxy-3-methyl-2-ketobutyrate, which is then reduced in an NADPH-dependent manner to yield (R)-2,3-dihydroxy-3-methylbutanoic acid (this compound).[5] Subsequently, the enzyme dihydroxy-acid dehydratase (EC 4.2.1.9) converts this compound to 2-ketoisovalerate, a direct precursor for valine synthesis.[1]

Pantothenate and Coenzyme A (CoA) Biosynthesis

The BCAA biosynthesis pathway is interconnected with the synthesis of pantothenate, a precursor for the essential cofactor Coenzyme A.[6][7] The intermediate 2-ketoisovalerate, derived from this compound, can be diverted into the pantothenate biosynthesis pathway.[8] In some microorganisms, the ketol-acid reductoisomerase (IlvC) has been shown to also exhibit ketopantoate reductase activity, directly participating in the pantoate synthesis branch of the pathway.[6][9]

Metabolic Engineering for this compound Production

While naturally occurring microorganisms do not accumulate this compound, metabolic engineering strategies have been successfully employed to achieve its overproduction.[4][10] A common approach involves the disruption of genes downstream of 2,3-dihydroxyisovalerate in the BCAA pathway and redirecting carbon flux towards its synthesis.

A successful strategy in 2,3-butanediol producing bacteria like Klebsiella pneumoniae and Enterobacter cloacae involves a dual-gene knockout approach.[4][10] The gene budA, encoding α-acetolactate decarboxylase which channels acetolactate towards 2,3-butanediol synthesis, is deleted to increase the pool of acetolactate available for the BCAA pathway.[4][10] Additionally, the ilvD gene, encoding dihydroxy-acid dehydratase that converts this compound to 2-ketoisovalerate, is also knocked out to prevent further metabolism of the target compound.[4][10]

Quantitative Data

Production of this compound in Engineered Microbes

| Microorganism | Genetic Modifications | Fermentation Type | Titer (g/L) | Productivity (g/L·h) | Yield (mol/mol glucose) | Reference |

| Enterobacter cloacae | ΔbudA ΔilvD | Fed-batch | 31.2 | 0.41 | 0.56 | [4][10] |

| Klebsiella pneumoniae | ΔbudA ΔldhA ΔilvD | Fed-batch | 36.5 | 0.81 | 0.49 | [11] |

Kinetic Parameters of Ketol-Acid Reductoisomerase (KARI)

| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Escherichia coli | 2-Acetolactate | 230 ± 8 | 2.15 ± 0.02 | [12] |

| Escherichia coli (Engineered) | 2-Acetolactate | 490 ± 25 | 0.75 ± 0.01 | [12] |

| Campylobacter jejuni | 2-Acetolactate | 881 ± 50 | 0.85 ± 0.05 | [12] |

| Mycobacterium tuberculosis | Acetolactate | 250 ± 30 | 2.23 ± 0.1 | [5] |

| Mycobacterium tuberculosis | 3-hydroxy-3-methyl-2-ketobutyrate | 301.30 ± 7.7 | 201.17 ± 61.39 | [5] |

Experimental Protocols

Ketol-Acid Reductoisomerase (KARI) Enzyme Assay

This protocol is adapted from a standard spectrophotometric assay that monitors the consumption of NADPH.[12]

Materials:

-

Purified KARI enzyme

-

Tris-HCl buffer (100 mM, pH 8.0)

-

MgCl₂ (4 mM)

-

NADPH (0.2 mM)

-

2-Acetolactate (substrate, various concentrations)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADPH in a quartz cuvette.

-

Equilibrate the mixture to the desired assay temperature (e.g., 25 °C).

-

Initiate the reaction by adding a known amount of the KARI enzyme.

-

Add varying concentrations of the substrate, 2-acetolactate, to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of organic acids from microbial culture supernatants.[11][13]

Materials:

-

Microbial culture supernatant

-

Sulfuric acid (H₂SO₄) solution (e.g., 0.025 M) as the mobile phase

-

HPLC system with a UV detector

-

A suitable reversed-phase column (e.g., C18)

-

This compound standard

-

Syringe filters (0.22 µm)

Procedure:

-

Harvest microbial cells from the culture by centrifugation.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

Prepare a standard curve using known concentrations of this compound.

-

Set up the HPLC system with the appropriate column and mobile phase. An isocratic elution with a dilute sulfuric acid solution is often effective for organic acid separation.

-

Set the UV detector to a suitable wavelength for detecting organic acids (e.g., 210 nm).

-

Inject a defined volume of the filtered supernatant and the standards onto the HPLC column.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.

Gene Knockout in Klebsiella pneumoniae using λ Red Recombinase System

This protocol outlines the general steps for creating a gene deletion mutant in K. pneumoniae, a method employed in the metabolic engineering strategies for this compound production.[6][14][15]

Materials:

-

K. pneumoniae host strain

-

Plasmid expressing the λ Red recombinase system (e.g., pKD46)

-

A linear DNA cassette containing an antibiotic resistance gene flanked by homology arms (typically 40-60 bp) corresponding to the regions upstream and downstream of the target gene (e.g., ilvD or budA).

-

Electroporator and cuvettes

-

Luria-Bertani (LB) agar plates with appropriate antibiotics

Procedure:

-

Preparation of Electrocompetent Cells:

-

Grow the K. pneumoniae strain harboring the λ Red recombinase plasmid at a permissive temperature (e.g., 30°C) to mid-log phase in the presence of an inducer for the recombinase expression (e.g., L-arabinose).

-

Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.

-

-

Electroporation:

-

Mix the electrocompetent cells with the linear DNA cassette.

-

Transfer the mixture to a pre-chilled electroporation cuvette and apply an electrical pulse.

-

-

Selection of Mutants:

-

Immediately after electroporation, recover the cells in a rich medium (e.g., SOC broth) at a non-permissive temperature (e.g., 37°C) to cure the λ Red plasmid.

-

Plate the recovered cells on LB agar containing the antibiotic corresponding to the resistance marker on the DNA cassette.

-

-

Verification of Knockout:

-

Confirm the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the target gene region and internal to the resistance cassette.

-

Further verification can be done by DNA sequencing.

-

Regulatory Mechanisms

The biosynthesis of branched-chain amino acids, and consequently the metabolic flux through this compound, is tightly regulated in microorganisms to prevent the overproduction of these essential amino acids.[16] The primary regulatory mechanisms are feedback inhibition and transcriptional attenuation.[1]

The end products of the pathway, particularly valine, leucine, and isoleucine, act as allosteric inhibitors of the initial enzymes in the pathway, such as acetohydroxy acid synthase (AHAS).[1][17] This feedback inhibition rapidly reduces the metabolic flux towards BCAA synthesis when the intracellular concentrations of these amino acids are high.

Currently, there is no evidence to suggest that this compound itself plays a direct regulatory role in these pathways. The regulation is primarily exerted by the final products of the biosynthetic routes.

Conclusion

This compound is a pivotal intermediate in microbial metabolism, linking the synthesis of essential amino acids to the production of vital cofactors. Understanding the enzymatic and regulatory networks governing its metabolism is crucial for both fundamental microbiology and applied biotechnology. The successful metabolic engineering of microorganisms for the high-level production of this compound highlights its potential as a valuable bio-based chemical. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further explore and exploit the metabolic pathways involving this key molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketol-acid reductoisomerase - Wikipedia [en.wikipedia.org]

- 4. Molecular annotation of ketol-acid reductoisomerases from Streptomyces reveals a novel amino acid biosynthesis interlock mediated by enzyme promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a class II ketol-acid reductoisomerase from Mycobacterium tuberculosis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08876A [pubs.rsc.org]

- 6. Genetic Manipulation of Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An adapted method for Cas9-mediated editing reveals the species-specific role of β-glucoside utilization driving competition between Klebsiella species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. An efficient and versatile CRISPR-Cas9 system for genetic manipulation of multi-drug resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Production of 2,3-dihydroxyisovalerate by Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. longdom.org [longdom.org]

- 14. Genetic Manipulation of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic engineering of Enterobacter cloacae for high-yield production of enantiopure (2R,3R)-2,3-butanediol from lignocellulose-derived sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 2,3-Dihydroxyisovaleric Acid in Plant Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 7, 2025

Executive Summary

2,3-Dihydroxyisovaleric acid is a critical, yet often overlooked, intermediate in plant primary metabolism. Positioned at a key metabolic crossroads, it serves as an essential precursor in the biosynthesis of both branched-chain amino acids (BCAAs) and pantothenate (Vitamin B5). Its formation and subsequent conversion are catalyzed by a series of highly regulated enzymes, making this pathway a significant target for herbicide development. This technical guide provides an in-depth exploration of the functions of this compound in plants, detailing its biosynthetic pathways, the enzymes involved, and relevant experimental methodologies.

Core Function: Intermediate in Branched-Chain Amino Acid (BCAA) Biosynthesis

The most well-documented function of this compound is its role as an intermediate in the synthesis of the essential amino acids valine, leucine, and isoleucine.[1][2] This biosynthetic pathway is highly conserved in plants, fungi, and bacteria, but notably absent in animals, rendering the enzymes within this pathway prime targets for herbicides and potential antimicrobial agents.[1][3]

The pathway begins with the condensation of pyruvate molecules, catalyzed by Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[3][4][5] The resulting α-acetolactate is then converted into (R)-2,3-dihydroxyisovalerate in a two-step reaction involving isomerization and subsequent NADPH-dependent reduction, a process catalyzed by the enzyme Ketol-acid Reductoisomerase (KARI).[1]

Finally, 2,3-dihydroxyisovalerate is dehydrated by Dihydroxy-acid Dehydratase (DHAD) to form 2-ketoisovalerate.[1][6] This 2-keto acid is the direct precursor to valine via transamination and can be further metabolized in a series of steps to produce leucine.[1]

Core Function: Precursor for Pantothenate (Vitamin B5) Biosynthesis

The product derived from this compound, 2-ketoisovalerate, also serves as the starting point for the synthesis of pantoate, a key component of pantothenate (Vitamin B5).[7][8] Pantothenate is an essential metabolite as it is the precursor for the biosynthesis of Coenzyme A (CoA) and Acyl Carrier Protein (ACP), both of which are vital for numerous metabolic processes, including fatty acid synthesis and the tricarboxylic acid cycle.[9][10]

The pathway begins with the conversion of α-ketoisovalerate to ketopantoate. This reaction is catalyzed by Ketopantoate Hydroxymethyltransferase (KPHMT), which transfers a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.[11][12] This is the first committed step in the pantothenate pathway.[11] The resulting ketopantoate is then reduced by Ketopantoate Reductase (KPR) to form pantoate. Finally, Pantothenate Synthetase (PtS) catalyzes the ATP-dependent condensation of pantoate with β-alanine to form pantothenate.[7] In plants like Arabidopsis, the KPHMT enzymes are localized to the mitochondria, while pantothenate synthetase is found in the cytosol, implying the existence of specific transporters for the pathway intermediates.[12]

Quantitative Data

While data on the in-planta concentrations of this compound are scarce in the literature, kinetic properties of the enzymes involved in its metabolism have been characterized, particularly in microorganisms, which share a homologous pathway.

Table 1: Summary of Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | EC Number | Function | Pathway |

|---|---|---|---|---|

| Acetolactate Synthase | ALS / AHAS | 2.2.1.6 | Condenses two pyruvate molecules to form 2-acetolactate.[3][4] | BCAA |

| Ketol-acid Reductoisomerase | KARI | 1.1.1.86 | Converts 2-acetolactate to 2,3-dihydroxyisovalerate.[1] | BCAA |

| Dihydroxy-acid Dehydratase | DHAD | 4.2.1.9 | Dehydrates 2,3-dihydroxyisovalerate to 2-ketoisovalerate.[1] | BCAA |

| Ketopantoate Hydroxymethyltransferase | KPHMT | 2.1.2.11 | Converts α-ketoisovalerate to ketopantoate.[11][12] | Pantothenate |

| Ketopantoate Reductase | KPR | 1.1.1.169 | Reduces ketopantoate to D-pantoate.[7] | Pantothenate |

Table 2: Reported Kinetic Properties of a Related Pathway Enzyme Data for enzymes directly from plant sources are limited; the following data is from a well-studied E. coli homologue which provides insight into the enzyme's catalytic properties.

| Enzyme | Substrate | Apparent Km (mM) | Source Organism |

|---|---|---|---|

| Ketopantoate Hydroxymethyltransferase | Tetrahydrofolate | 0.18 | E. coli[13] |

| α-Ketoisovalerate | 1.1 | E. coli[13] | |

| Formaldehyde | 5.9 | E. coli[13] |

| | Ketopantoate | 0.16 | E. coli[13] |

Experimental Protocols

Protocol 1: Assay for Dihydroxy-acid Dehydratase (DHAD) Activity in Plant Extracts

This protocol is adapted from methodologies described for the characterization of DHAD activity.[14] It measures the conversion of 2,3-dihydroxyisovalerate to 2-ketoisovalerate.

1. Preparation of Plant Extract: a. Harvest 1-2 g of fresh plant tissue (e.g., young leaves) and immediately freeze in liquid nitrogen. b. Grind the tissue to a fine powder using a mortar and pestle. c. Homogenize the powder in 5 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT). d. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. e. Collect the supernatant, which contains the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay: a. Prepare the reaction mixture in a microcentrifuge tube:

- 50 mM Tris-HCl buffer, pH 8.0

- 10 mM MgCl₂

- 10 mM (R)-2,3-dihydroxyisovaleric acid (substrate)

- 50-100 µg of crude enzyme extract

- Adjust total volume to 500 µL with nuclease-free water. b. Initiate the reaction by adding the enzyme extract. c. Incubate at 30°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding 50 µL of 1 M HCl.

3. Quantification of 2-Ketoisovalerate: a. Add 500 µL of 0.1% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl to the stopped reaction mixture. DNPH reacts with the keto-acid product to form a colored hydrazone. b. Incubate at room temperature for 10 minutes. c. Add 1 mL of 2.5 M NaOH to develop the color. d. Measure the absorbance at 540 nm using a spectrophotometer. e. Create a standard curve using known concentrations of 2-ketoisovalerate to quantify the amount of product formed. f. Express enzyme activity as µmol of product formed per minute per mg of protein.

Protocol 2: General Extraction of this compound for LC-MS/GC-MS Analysis

This protocol outlines a standard method for extracting polar metabolites from plant tissue for subsequent analysis.

1. Sample Preparation: a. Flash-freeze 50-100 mg of plant tissue in liquid nitrogen. b. Grind to a fine powder using a pre-chilled grinder or mortar and pestle.

2. Extraction: a. To the frozen powder, add 1 mL of a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol / 20% water). Include an internal standard for quantification if desired. b. Vortex vigorously for 1 minute. c. Incubate on a shaker at 4°C for 1 hour.

3. Clarification: a. Centrifuge the mixture at 16,000 x g for 15 minutes at 4°C. b. Carefully transfer the supernatant to a new tube.

4. Sample Preparation for Analysis: a. For LC-MS: The supernatant can often be directly analyzed or diluted as necessary. b. For GC-MS: The sample must be dried completely (e.g., using a vacuum concentrator) and then derivatized (e.g., using methoximation followed by silylation with MSTFA) to make the polar metabolites volatile.

5. Analysis: a. Analyze the prepared sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system. b. Identify this compound based on its retention time and mass spectrum compared to an authentic chemical standard.

Conclusion

This compound occupies a pivotal branch point in plant metabolism. Its central position as an intermediate for both essential amino acids and Vitamin B5 underscores its fundamental importance to plant growth, development, and stress response. The enzymes responsible for its synthesis and conversion are crucial for plant viability and represent validated targets for herbicidal action. Further research into the regulation of this metabolic node may provide new avenues for crop improvement and the development of novel, highly specific agricultural chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for (R)-2,3-Dihydroxy-isovalerate (HMDB0012141) [hmdb.ca]

- 3. gosset.ai [gosset.ai]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 9. Pantothenate biosynthesis in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organisation of the pantothenate (vitamin B5) biosynthesis pathway in higher plants [pubmed.ncbi.nlm.nih.gov]

- 13. Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies in valine biosynthesis: II. Enzymatic dehydration of α,β-dihydroxyisovaleric acid by plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 2,3-Dihydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxyisovaleric acid, also known as 2,3-dihydroxy-3-methylbutanoic acid, is a chiral carboxylic acid that plays a crucial role in biological systems. Its stereoisomers are of significant interest to researchers in the fields of biochemistry, drug discovery, and metabolic studies due to their distinct biological activities and metabolic fates. This technical guide provides a comprehensive overview of the four stereoisomers of this compound, detailing their chemical properties, synthesis, separation, and biological significance.

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between an enantiomeric pair and a diastereomeric pair is that they are stereoisomers that are not mirror images of each other.

Of particular note is the (2R)-2,3-dihydroxy-isovalerate, an important intermediate in the biosynthesis of branched-chain amino acids such as valine and leucine.[1] This guide will delve into the specifics of each stereoisomer, providing valuable data and methodologies for professionals in the life sciences.

Physicochemical Properties

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) | Racemic Mixture |

| Molecular Formula | C₅H₁₀O₄ | C₅H₁₀O₄ | C₅H₁₀O₄ | C₅H₁₀O₄ | C₅H₁₀O₄ |

| Molecular Weight ( g/mol ) | 134.13 | 134.13 | 134.13 | 134.13 | 134.13 |

| Melting Point (°C) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| Specific Rotation ([α]D) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |

| CAS Number | Not Reported | 63903-90-2 | Not Reported | Not Reported | 1756-18-9 |

Note: The lack of reported specific rotation and melting point data for all individual stereoisomers highlights an area for further experimental investigation.

Stereoselective Synthesis

The controlled synthesis of each stereoisomer of this compound is essential for studying their individual biological activities. The Sharpless asymmetric dihydroxylation of α,β-unsaturated esters is a powerful and widely used method for the stereoselective synthesis of vicinal diols, and it represents a key strategy for accessing the different stereoisomers of this compound.

The stereochemical outcome of the dihydroxylation is dependent on the geometry of the starting alkene (E or Z) and the chiral ligand used (AD-mix-α or AD-mix-β).

-

Synthesis of the (2R,3R) and (2S,3S) enantiomers: This can be achieved through the asymmetric dihydroxylation of a trans-alkene precursor, such as the ethyl ester of tiglic acid (trans-2-methyl-2-butenoic acid).

-

Using AD-mix-β with the trans-ester is expected to yield the (2R,3R)-dihydroxy ester.

-

Using AD-mix-α with the trans-ester is expected to yield the (2S,3S)-dihydroxy ester.

-

-

Synthesis of the (2R,3S) and (2S,3R) enantiomers: This can be achieved through the asymmetric dihydroxylation of a cis-alkene precursor, such as the ethyl ester of angelic acid (cis-2-methyl-2-butenoic acid).

-

Using AD-mix-β with the cis-ester is expected to yield the (2R,3S)-dihydroxy ester.

-

Using AD-mix-α with the cis-ester is expected to yield the (2S,3R)-dihydroxy ester.

-

Subsequent hydrolysis of the resulting chiral esters under basic conditions will yield the corresponding stereoisomers of this compound.

Caption: Synthetic routes to the four stereoisomers of this compound.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

-

Ester of tiglic acid or angelic acid (1 equivalent)

-

AD-mix-α or AD-mix-β (1.4 g per mmol of alkene)

-

tert-Butanol (5 mL per mmol of alkene)

-

Water (5 mL per mmol of alkene)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the AD-mix and a 1:1 mixture of tert-butanol and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the alkene substrate and stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, add solid sodium sulfite and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting diol ester by silica gel column chromatography.

General Protocol for Saponification of the Diol Ester

Materials:

-

Diol ester (1 equivalent)

-

Lithium hydroxide (or other suitable base)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dissolve the diol ester in a mixture of THF and water.

-

Cool the solution to 0 °C and add the base.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude dihydroxy acid.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Chiral Separation

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of the stereoisomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly well-suited for the resolution of chiral carboxylic acids.

General HPLC Method Development Strategy:

-

Column Selection: Start with a broad-spectrum polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H.

-

Mobile Phase Screening:

-

Normal Phase: Begin with a mobile phase of hexane/isopropanol with a small amount of a acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. Vary the ratio of hexane to isopropanol to optimize retention and resolution.

-

Polar Organic Mode: Use a mobile phase of methanol or acetonitrile with an acidic modifier.

-

Reversed Phase: Employ a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium acetate or phosphate buffer) to control pH.

-

-

Optimization: Fine-tune the separation by adjusting the mobile phase composition, flow rate, and column temperature.

Caption: Workflow for the chiral separation of this compound stereoisomers.

Biological Significance and Signaling Pathways

The (2R)-stereoisomer of this compound is a key intermediate in the biosynthesis of the branched-chain amino acids (BCAAs) valine and leucine. This metabolic pathway is essential for protein synthesis and is found in bacteria, archaea, fungi, and plants.

The pathway begins with pyruvate and, in the case of isoleucine synthesis, α-ketobutyrate. A series of enzymatic reactions leads to the formation of α-acetolactate or α-aceto-α-hydroxybutyrate, which are then converted to α,β-dihydroxyisovalerate (for valine and leucine) or α,β-dihydroxy-β-methylvalerate (for isoleucine) by the enzyme acetohydroxy acid isomeroreductase.

The subsequent step is the dehydration of (2R)-2,3-dihydroxyisovalerate to α-ketoisovalerate, catalyzed by the enzyme dihydroxy-acid dehydratase. This enzyme is a potential target for the development of novel antibiotics and herbicides. The different stereoisomers of this compound may exhibit varying degrees of interaction with and inhibition of this enzyme.

Caption: Branched-chain amino acid biosynthesis pathway highlighting this compound.

Spectroscopic Data

Detailed spectroscopic data for each individual stereoisomer is not widely available. However, general characteristics from databases for the racemic mixture or the (R)-enantiomer can be found.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups (which may be diastereotopic and thus appear as separate signals), the proton at the C2 position, and the hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode is a common method for analyzing carboxylic acids. The [M-H]⁻ ion would be expected at m/z 133.05.

Conclusion